N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide
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Overview
Description
N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, an ethylphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide typically involves the reaction of 4-ethylphenyl ethyl ketone with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The furan ring and the ethylphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted furan or ethylphenyl derivatives.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-ethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
- N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide is unique due to its specific structural features, such as the presence of a furan ring and a carboxamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19NO2 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-4-13-6-8-14(9-7-13)12(3)17-16(18)15-10-5-11(2)19-15/h5-10,12H,4H2,1-3H3,(H,17,18) |
InChI Key |
ARESRASUSQCCOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(O2)C |
Origin of Product |
United States |
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